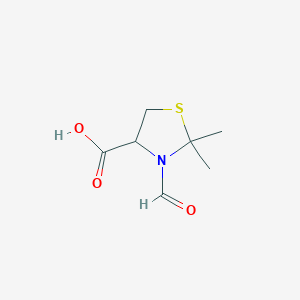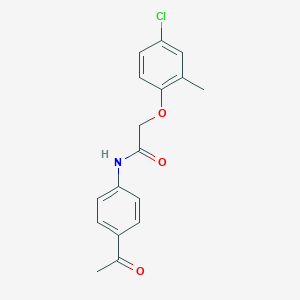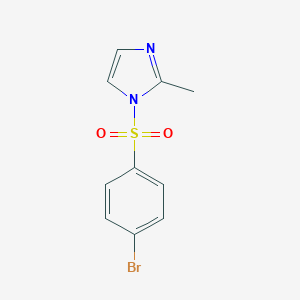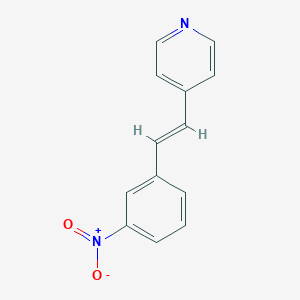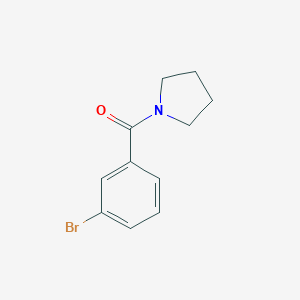![molecular formula C16H22N2O4 B187583 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid CAS No. 331274-58-9](/img/structure/B187583.png)
5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid is a compound with the CAS Number: 331274-58-9 and a linear formula of C16H22N2O4 . It is also known by its IUPAC name, 5-[4-(2-methoxyphenyl)-1-piperazinyl]-5-oxopentanoic acid .
Molecular Structure Analysis
The molecular weight of this compound is 306.36 . The InChI Code is 1S/C16H22N2O4/c1-22-14-6-3-2-5-13(14)17-9-11-18(12-10-17)15(19)7-4-8-16(20)21/h2-3,5-6H,4,7-12H2,1H3,(H,20,21) . The InChI Key is WTVOCFSOTYTTCG-UHFFFAOYSA-N .Mechanism of Action
Target of Action
The primary target of 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied in the field of neuroscience . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its target, the α1-AR, by binding to it. The compound 2-{5-[4-(2-methoxyphenyl)piperazin-1-yl]pentyl}-1H-benzo[d]imidazole, which is structurally similar to the compound , has been shown to have a high α1-AR affinity . This suggests that this compound may also bind to the α1-AR with high affinity, thereby influencing the receptor’s activity.
Biochemical Pathways
Activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
In silico docking and molecular dynamics simulations, along with adme calculations, have identified promising lead compounds with similar structures . This suggests that this compound may also have acceptable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its interaction with the α1-AR. By binding to these receptors, the compound could influence various physiological processes, including smooth muscle contraction and neurotransmitter release .
Advantages and Limitations for Lab Experiments
The advantages of using 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid in laboratory experiments are that it is relatively easy to synthesize and that it has a wide range of potential therapeutic applications. The main limitation is that the exact mechanism of action is not yet fully understood.
Future Directions
Future research on 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, further research should be conducted to explore the potential for this compound to be used in combination with other drugs to enhance its therapeutic effects. Other potential future directions include exploring the use of this compound in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease, as well as investigating its potential use as an anti-inflammatory agent.
Synthesis Methods
5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid can be synthesized by a two-step process. The first step involves the reaction of 2-methoxyphenyl isocyanate with 1-amino-4-piperazinecarboxylic acid to give the desired product. The second step involves the reaction of this intermediate with ethyl chloroformate to yield the final product.
Scientific Research Applications
5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid has been studied for its potential therapeutic applications due to its effects on the central nervous system. It has been found to have antidepressant-like effects in animal models and has also been shown to have anxiolytic and anticonvulsant properties. It has also been studied as a possible treatment for neuropathic pain.
properties
IUPAC Name |
5-[4-(2-methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-22-14-6-3-2-5-13(14)17-9-11-18(12-10-17)15(19)7-4-8-16(20)21/h2-3,5-6H,4,7-12H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVOCFSOTYTTCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353711 |
Source


|
| Record name | 5-[4-(2-methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
331274-58-9 |
Source


|
| Record name | 5-[4-(2-methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate](/img/structure/B187501.png)
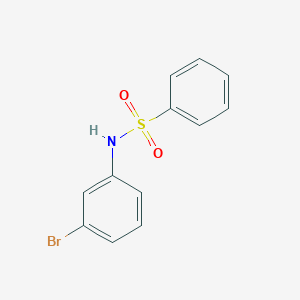
![6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B187503.png)
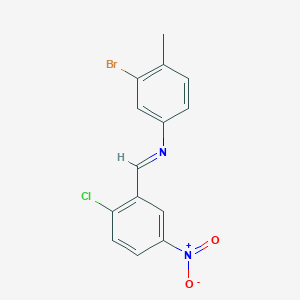


![9-Bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B187515.png)
